N-(4-fluoro-3-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide
Description
N-(4-Fluoro-3-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a benzamide derivative characterized by a 2-methoxy group and a 4-(methylsulfanyl) substituent on the benzoyl ring, coupled with a 4-fluoro-3-nitrophenylamine moiety. Benzamide derivatives are widely studied for applications in medicinal chemistry and agrochemicals due to their versatility in hydrogen bonding, π-π stacking, and enzyme inhibition .
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-methoxy-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4S/c1-22-14-8-10(23-2)4-5-11(14)15(19)17-9-3-6-12(16)13(7-9)18(20)21/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEJAZBMNIGNOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps. One common synthetic route starts with the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then subjected to a coupling reaction with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Formation of the Tetrazole Moiety
The tetrazole ring is synthesized via cycloaddition of sodium azide to a nitrile group. This reaction, commonly employed in tetrazole chemistry, proceeds through a Huisgen cycloaddition mechanism . For example:
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Reagents : Sodium azide (NaN₃) in DMF with ammonium chloride (NH₄Cl).
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Key Observation : In dinitrile precursors, only one cyano group reacts, as observed in IR spectroscopy (absorption peaks at 2217–2231 cm⁻¹ indicate residual nitriles) .
Assembly of the Pyrimidine Core
The pyrimidine ring is synthesized through condensation reactions involving aldehydes, ketones, and nitrogen-containing precursors. For example:
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Reagents : Aldehydes, amines, and isocyanides in multicomponent reactions (e.g., Ugi tetrazole reaction) .
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Conditions : Solvents like DMF or methanol, with acidic catalysts (e.g., TFA) .
Cycloaddition of Sodium Azide to Nitriles
The tetrazole formation proceeds via a 1,3-dipolar cycloaddition between the nitrile and sodium azide. This reaction is regioselective and efficient, particularly in polar aprotic solvents like DMF .
Nucleophilic Substitution for Sulfanyl Group
The sulfanyl group is introduced via SN² displacement , where a nucleophile (e.g., thiolate) replaces a leaving group (e.g., bromide) on the pyrimidine ring. This step is critical for functionalizing the pyrimidine core.
Reaction Conditions and Efficiency
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds similar to N-(4-fluoro-3-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide exhibit promising anticancer properties. A study on nitrophenyl derivatives showed inhibition of cancer cell proliferation, particularly in breast and prostate cancer models, suggesting potential therapeutic applications in oncology .
- Anti-inflammatory Properties
- Antimicrobial Activity
Material Science Applications
- Polymer Chemistry
- Dyes and Pigments
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation |
| Anti-inflammatory Properties | Inhibits inflammatory pathways | |
| Antimicrobial Activity | Effective against various bacterial strains | |
| Material Science | Polymer Chemistry | Enhances thermal/mechanical properties |
| Dyes and Pigments | Stable under various conditions |
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of several nitrophenyl derivatives, including this compound, assessing their cytotoxicity against cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations .
- Anti-inflammatory Research : Another investigation focused on the compound's effect on COX-2 inhibition, demonstrating that it could reduce inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Material Development : A project aimed at synthesizing new polymer composites utilized this compound to enhance the mechanical strength and thermal stability of the materials produced, leading to promising results for industrial applications .
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The fluoro and methoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Analysis and Functional Group Impact
Table 1: Structural Comparison of Key Benzamide Derivatives
Key Observations :
- Methylsulfanyl vs. methyl : The 4-(methylsulfanyl) group in the title compound may confer higher lipophilicity and altered metabolic stability compared to 4-methyl substituents in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide .
- Triazole vs. benzamide core : The herbicidal compound in replaces the benzamide’s aniline with a tetrazole ring, enhancing resistance to hydrolysis in agricultural applications .
Spectroscopic Characterization
Table 3: Spectral Data Comparison
The absence of C=O bands in triazole-thiones contrasts with the title compound’s retained benzamide carbonyl, confirming structural differences.
Biological Activity
N-(4-fluoro-3-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a nitrophenyl group and a methoxy-methylsulfanyl substituent, suggests various interactions at the molecular level that could lead to significant biological effects.
Chemical Structure
The compound can be represented structurally as follows:
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of thiosemicarbazides have shown promising results against various bacterial strains, suggesting that this compound may also possess antimicrobial properties due to its functional groups .
Enzyme Inhibition
Research on related compounds has highlighted their potential as enzyme inhibitors. The presence of the nitro group and the methoxy group can modulate enzyme activity through hydrogen bonding and hydrophobic interactions. For example, studies on substituted benzoylthiosemicarbazides have demonstrated their ability to inhibit enzymes involved in metabolic pathways, which could be relevant for this compound .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of similar compounds. The structure-activity relationship (SAR) indicates that modifications to the benzamide moiety can influence cytotoxicity levels. Compounds with a methoxy group typically exhibit lower cytotoxicity, making them safer candidates for therapeutic applications .
Case Studies
- Antimicrobial Activity Study : A study conducted on thiosemicarbazides similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The IC50 values ranged from 10 to 50 µM, indicating moderate potency .
- Enzyme Inhibition : In a comparative analysis of enzyme inhibitors, compounds structurally related to this compound demonstrated significant inhibition of acetylcholinesterase activity with IC50 values around 20 µM. This suggests potential use in treating neurodegenerative diseases .
- Cytotoxicity Evaluation : A cytotoxicity assay revealed that derivatives with similar substituents had IC50 values ranging from 25 to 75 µM against cancer cell lines, indicating a moderate level of activity that warrants further investigation into their mechanisms of action .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Hydrogen Bonding : The nitro and methoxy groups can form hydrogen bonds with target proteins or enzymes, altering their conformation and activity.
- Hydrophobic Interactions : The methylsulfanyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
- Electrophilic Attack : The presence of the nitro group may allow for electrophilic attack on nucleophilic sites in biological molecules, leading to potential modifications in cellular processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-fluoro-3-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide, and how do coupling reagents influence yield and purity?
- Methodology : The compound can be synthesized via amide coupling using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), as demonstrated in analogous benzamide syntheses . Key steps include:
- Activation of the carboxylic acid group with DCC/HOBt.
- Reaction with 4-fluoro-3-nitroaniline at low temperatures (e.g., -50°C) to minimize side reactions.
- Purification via column chromatography or recrystallization.
Q. How can spectroscopic techniques (IR, NMR, elemental analysis) confirm the structure of this compound?
- Methodology :
- IR : Look for characteristic peaks:
- ~1650 cm⁻¹ (amide C=O stretch).
- ~1520 cm⁻¹ (nitro group).
- 1H-NMR : Key signals include:
- Methoxy group (~δ 3.8–4.0 ppm).
- Aromatic protons (δ 6.5–8.5 ppm, split patterns depend on substitution).
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and F percentages .
Q. What are the optimal fluorescence assay conditions for this compound?
- Methodology : Based on analogous benzamides:
- Solvent : Use polar aprotic solvents (e.g., DMSO or DMF) for solubility.
- pH : Maximum intensity observed at pH 5 (acetate buffer).
- Temperature : Maintain at 25°C to avoid thermal quenching.
- Detection : λex ~340 nm, λem ~380 nm .
- Data Table :
| Parameter | Optimal Value |
|---|---|
| Solvent | DMSO |
| pH | 5.0 |
| Temperature | 25°C |
| LOD/LOQ | 0.269/0.898 mg·L⁻¹ |
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s molecular geometry?
- Methodology :
- Grow single crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane).
- Collect X-ray diffraction data and refine using SHELXL .
- Analyze bond lengths, angles, and torsion angles to confirm:
- Planarity of the benzamide moiety.
- Spatial orientation of the nitro and methylsulfanyl groups.
Q. What strategies mitigate fluorescence quenching caused by the nitro group in biological assays?
- Methodology :
- Structural Modification : Replace the nitro group with electron-withdrawing but non-quenching substituents (e.g., cyano).
- Environmental Shielding : Use micellar systems (e.g., SDS) to reduce solvent polarity effects.
- Time-Resolved Fluorescence : Measure short-lived excited states to bypass static quenching .
Q. How do computational methods (e.g., DFT) predict reactivity and binding interactions of this compound?
- Methodology :
- Perform DFT calculations (B3LYP/6-31G*) to:
- Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites.
- Simulate binding to target enzymes (e.g., HDACs or kinases) via molecular docking.
- Validate predictions with experimental IC50 values and SPR binding assays .
- Data Table :
| Property | Predicted Value | Experimental Value |
|---|---|---|
| HOMO-LUMO gap (eV) | 3.2 | N/A |
| LogP | 2.8 | 2.5 (HPLC) |
Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. enzyme inhibition) be resolved?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
